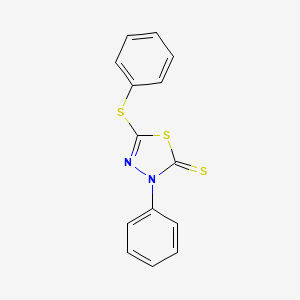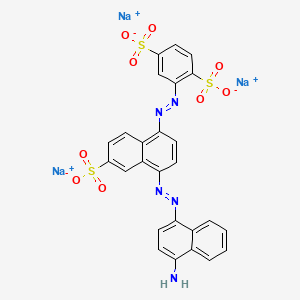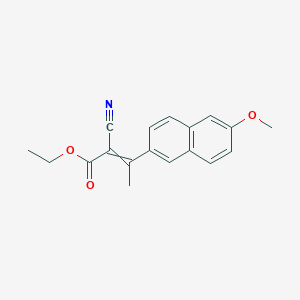![molecular formula C17H22O2 B14483267 {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene CAS No. 63860-82-2](/img/structure/B14483267.png)
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a peroxy group, which is known for its reactivity and potential use in organic synthesis and industrial applications.
Preparation Methods
The synthesis of {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route may include the use of peroxy acids or other oxidizing agents to introduce the peroxy group into the molecule. Industrial production methods may involve large-scale oxidation reactions, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Under specific conditions, the peroxy group can be reduced, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying biological oxidation processes.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene involves the reactivity of the peroxy group. This group can interact with various molecular targets, leading to oxidation or reduction reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar compounds to {2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene include other peroxy compounds like:
- Hydrogen peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
These compounds share the presence of a peroxy group but differ in their specific structures and reactivity. This compound is unique due to its specific molecular arrangement, which imparts distinct properties and applications.
Properties
CAS No. |
63860-82-2 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-(2-methylbutan-2-ylperoxy)hex-5-en-3-yn-2-ylbenzene |
InChI |
InChI=1S/C17H22O2/c1-6-8-14-17(5,15-12-10-9-11-13-15)19-18-16(3,4)7-2/h6,9-13H,1,7H2,2-5H3 |
InChI Key |
NPVMQMMAEWSCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(C)(C#CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


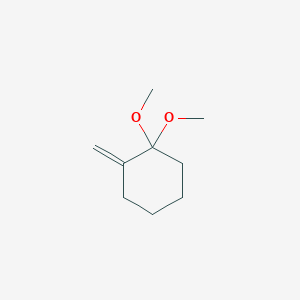
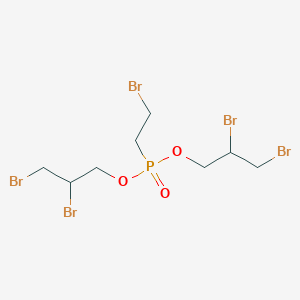
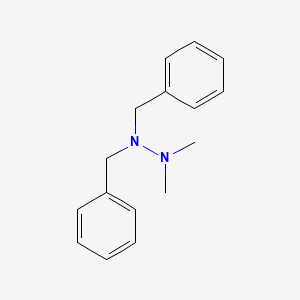
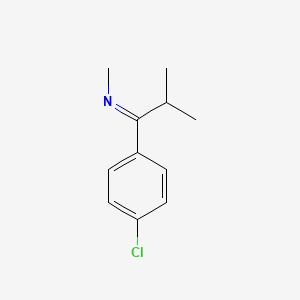
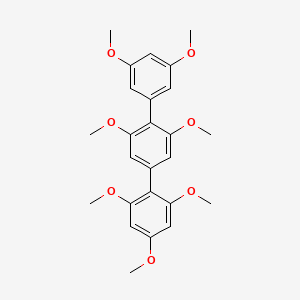
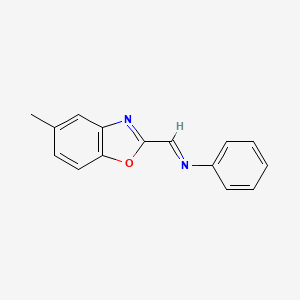
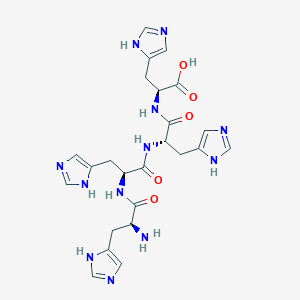
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
